
1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, hydroxy group, and propoxymethyl phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Attachment of the Hydroxy Group: The hydroxy group is introduced via a nucleophilic substitution reaction, where a hydroxide ion replaces a leaving group on the precursor molecule.
Propoxymethyl Phenyl Group Addition: This step involves the alkylation of a phenol derivative with a propoxymethyl halide in the presence of a base.
Final Coupling and Fumarate Formation: The final product is obtained by coupling the intermediate with fumaric acid under acidic conditions to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the propoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (Hydrogen gas) with a catalyst
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of new derivatives with different functional groups
Applications De Recherche Scientifique
1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors. It may serve as a lead compound for drug discovery.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that the compound can bind to or modulate.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(2-Hydroxy-3-(morpholin-4-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate
- 1-(4-(2-Hydroxy-3-(piperidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate
Uniqueness
1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C24H35NO8 |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H31NO4.C4H4O4/c1-3-11-24-14-17-12-16(19(23)4-2)7-8-20(17)25-15-18(22)13-21-9-5-6-10-21;5-3(6)1-2-4(7)8/h7-8,12,18,22H,3-6,9-11,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
NNIKQPLCHLDRID-WLHGVMLRSA-N |
SMILES isomérique |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


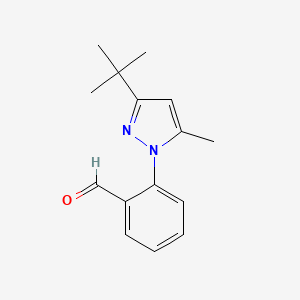
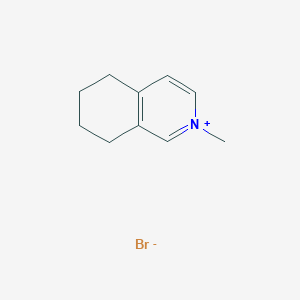
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12879957.png)
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12879963.png)
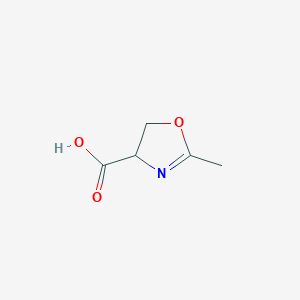

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)
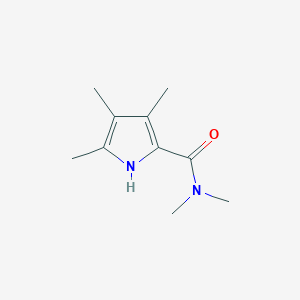
![3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride](/img/structure/B12879997.png)

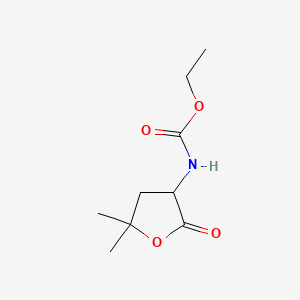
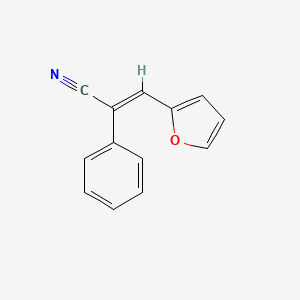
![1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B12880028.png)

